(2-Methoxy-5-nitrophenyl)methanol
Overview
Description
(2-Methoxy-5-nitrophenyl)methanol: is an organic compound with the molecular formula C8H9NO4 It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, with a methanol group (-CH2OH) at the para position relative to the methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of (2-Methoxyphenyl)methanol: The synthesis of (2-Methoxy-5-nitrophenyl)methanol can be achieved through the nitration of (2-Methoxyphenyl)methanol.
Reduction of (2-Methoxy-5-nitrobenzaldehyde): Another method involves the reduction of (2-Methoxy-5-nitrobenzaldehyde) using a reducing agent like sodium borohydride (NaBH4) in a suitable solvent such as methanol (CH3OH) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The methoxy group can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C), iron (Fe), hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3), methanol (CH3OH).
Major Products Formed:
Oxidation: (2-Methoxy-5-nitrobenzaldehyde), (2-Methoxy-5-nitrobenzoic acid).
Reduction: (2-Methoxy-5-aminophenyl)methanol.
Substitution: (2-Methoxy-5-methylphenyl)methanol.
Scientific Research Applications
Chemistry: (2-Methoxy-5-nitrophenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives are investigated for their potential biological activities, such as antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. For example, derivatives of this compound have shown promise as inhibitors of specific enzymes involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials and products .
Mechanism of Action
The mechanism of action of (2-Methoxy-5-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and methanol moiety contribute to the compound’s overall reactivity and binding affinity to its targets .
Comparison with Similar Compounds
(2-Methoxy-5-nitrophenol): Similar structure but lacks the methanol group.
(2-Methoxy-5-methylphenyl)methanol): Similar structure but with a methyl group instead of a nitro group.
Uniqueness: (2-Methoxy-5-nitrophenyl)methanol is unique due to the presence of both the methoxy and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(2-methoxy-5-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVYUOCVDRLAPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589687 | |
Record name | (2-Methoxy-5-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5804-49-9 | |
Record name | (2-Methoxy-5-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.